Arzanol

Description

Properties

IUPAC Name |

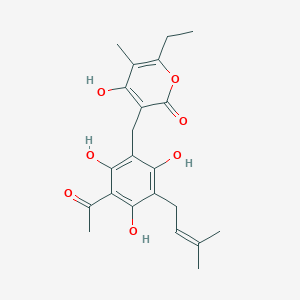

3-[[3-acetyl-2,4,6-trihydroxy-5-(3-methylbut-2-enyl)phenyl]methyl]-6-ethyl-4-hydroxy-5-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O7/c1-6-16-11(4)18(24)15(22(28)29-16)9-14-19(25)13(8-7-10(2)3)20(26)17(12(5)23)21(14)27/h7,24-27H,6,8-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIAPLVBZQQHCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=C(C(=O)O1)CC2=C(C(=C(C(=C2O)CC=C(C)C)O)C(=O)C)O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent-Based Extraction and Isolation

The primary source of arzanol is the aerial parts of H. italicum, traditionally extracted using organic solvents. The standard protocol involves:

-

Plant Material Preparation : Dried leaves and flower heads are ground and subjected to acetone extraction.

-

Fractionation : The crude extract undergoes solid-phase extraction (SPE) to separate petroleum ether, ethyl acetate, and acetone fractions.

-

Chromatographic Purification : Bioassay-guided fractionation via gravity column chromatography isolates this compound, yielding approximately 780 mg per kg of dried plant material .

Key Data:

Cyclodextrin-Assisted Ultrasound Extraction

To enhance solubility and reduce organic solvent use, cyclodextrins (CDs) have been employed. A "green" ultrasound-assisted method using 2-hydroxylpropyl-β-cyclodextrin (HP-β-CD) optimizes this compound recovery:

Optimization Parameters:

| Variable | Optimal Value |

|---|---|

| Temperature | 80°C |

| HP-β-CD Concentration | 0.6 mmol/g |

| Lactic Acid | 1.95% (w/w) |

| Extraction Efficiency | 92.3% ± 1.2 |

Chemical Synthesis of this compound

Stepwise Synthesis via Prenylated Acylphloroglucinol

A three-step synthesis route was developed to address the low natural abundance of this compound:

Step I: Formation of Prenylated Acylphloroglucinol

Step II: Synthesis of α-Pyrone Moiety

Step III: Coupling and Deprotection

Multicomponent Carba-Betti Strategy

A scalable synthetic approach uses iminium ions as aldehyde equivalents, enabling efficient heterodimerization:

Comparative Synthesis Data:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise Synthesis | 60 | 95 | Moderate |

| Carba-Betti Strategy | 88 | 98 | High |

Advanced Extraction Technologies

Supercritical CO₂ Extraction (SFE)

SFE offers a solvent-free alternative with high selectivity:

SFE Parameters:

| Parameter | Value |

|---|---|

| Pressure | 200 bar |

| Temperature | 40°C |

| Cosolvent | Ethanol (10% v/v) |

| Extraction Yield | 4.1% (w/w) |

Chemical Reactions Analysis

Types of Reactions: Arzanol undergoes various chemical reactions, including:

Reduction: It can reduce oxidative stress-induced damage in neuronal cells.

Substitution: this compound can participate in substitution reactions due to its phenolic hydroxyl groups.

Common Reagents and Conditions:

Reduction: Antioxidant assays often involve the use of reducing agents to assess the compound’s efficacy.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanisms of Action

Arzanol is characterized by its unique chemical structure, which contributes to its biological activities. It primarily functions as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the biosynthesis of pro-inflammatory mediators like prostaglandin E2 (PGE2) . Additionally, this compound inhibits the activation of nuclear factor kappa B (NFκB), a critical transcription factor in inflammatory responses .

Anti-Inflammatory Effects

This compound has been extensively studied for its anti-inflammatory properties:

- Mechanism : It inhibits the release of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. In vivo studies demonstrated a significant reduction in exudate formation and cell infiltration in carrageenan-induced pleurisy models in rats .

- Case Study : In a study involving acute inflammation models, this compound treatment resulted in a 59% reduction in exudate formation and a 48% decrease in cell infiltration at a dosage of 3.6 mg/kg .

Antiviral Activity

This compound exhibits potent antiviral effects, particularly against HIV:

- Mechanism : It has been shown to inhibit HIV replication in T cells by blocking viral entry and replication processes .

- Data Table : The following table summarizes this compound's antiviral activity:

| Study | Virus Type | IC50 (µM) | Effect |

|---|---|---|---|

| HIV | 0.4 | Significant inhibition of replication | |

| HIV | 2.3 | Reduction in viral load |

Anticancer Properties

Recent research indicates that this compound may serve as an effective anticancer agent:

- Mechanism : this compound induces autophagy and mitochondrial fragmentation in cancer cells, enhancing their sensitivity to chemotherapy agents like cisplatin . It has been classified as a novel mitotoxin with specific targets involving mitochondria-associated proteins.

- Case Study : In bladder cancer cell lines, this compound demonstrated significant cytotoxicity both as a standalone treatment and in combination with cisplatin .

Antioxidant Activity

This compound also exhibits strong antioxidant properties:

- Mechanism : It protects against oxidative stress by scavenging reactive oxygen species (ROS) and reducing cellular damage induced by hydrogen peroxide .

- Data Table : The following table highlights the antioxidant effects of this compound:

| Study | Model | Concentration (µM) | Effect |

|---|---|---|---|

| HaCaT cells | 10 | Reduced cytotoxicity from H2O2 | |

| Neuronal cells | 30 | Neuroprotective effects observed |

Future Research Directions

While significant progress has been made in understanding the applications of this compound, further research is needed to explore its pharmacokinetic profiles and potential therapeutic uses across various diseases. The diversity of its mechanisms suggests that this compound could be beneficial for treating conditions involving chronic inflammation, viral infections, and cancer.

Mechanism of Action

Arzanol exerts its effects through multiple mechanisms:

Inhibition of Inflammatory Pathways: this compound inhibits the activation of the inflammatory transcription factor NF-κB, reducing the release of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α.

Antioxidant Activity: It scavenges reactive oxygen species and prevents lipid peroxidation, thereby protecting cells from oxidative damage.

Anti-HIV Activity: this compound inhibits HIV replication in T cells by targeting specific viral enzymes.

Comparison with Similar Compounds

Structural-Activity Insights :

- The heterodimeric architecture of this compound is critical for binding flexibility and target engagement (e.g., mPGES-1, OXPHOS complexes) .

- Methylation (e.g., monomethyl derivative of this compound) disrupts tautomeric equilibria, abolishing bioactivity .

Comparison with Functionally Similar Compounds

Antioxidants

This compound’s antioxidant efficacy surpasses many polyphenols in ROS scavenging and lipid peroxidation inhibition:

Key Differentiator: this compound’s mitochondrial targeting (e.g., reducing proton leak and OCR) enhances its cytoprotective effects beyond conventional antioxidants .

Autophagy Modulators

This compound’s dual autophagy effects contrast with classical inhibitors/inducers:

Unique Mechanism: this compound fragments mitochondria, triggering PINK1/Parkin-mediated mitophagy while dysregulating LC3 lipidation—a combination absent in other modulators .

Biological Activity

Arzanol, a natural phloroglucinol α-pyrone derived from the Mediterranean plant Helichrysum italicum, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, supported by data tables and case studies.

Antioxidant Activity

This compound has been extensively studied for its antioxidant properties. It demonstrates significant protective effects against oxidative stress in various cell models.

Key Findings:

- Cell Protection: In human keratinocyte (HaCaT) cells, pre-treatment with this compound (50 μM) significantly reduced cytotoxicity induced by hydrogen peroxide (H₂O₂), preserving mitochondrial membrane potential and decreasing reactive oxygen species (ROS) production .

- Neuroprotective Effects: this compound also exhibited protective effects in differentiated SH-SY5Y neuronal cells against H₂O₂-induced oxidative damage. Pre-incubation with this compound reduced ROS generation and apoptosis in a dose-dependent manner .

Table 1: Antioxidant Effects of this compound in Different Cell Lines

| Cell Type | Treatment Concentration | H₂O₂ Concentration | % Cell Viability | ROS Reduction |

|---|---|---|---|---|

| HaCaT | 50 μM | 2.5 mM | Significant | High |

| SH-SY5Y | 5-25 μM | 0.25-0.5 mM | Significant | High |

Anti-inflammatory Activity

This compound's anti-inflammatory properties have been linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) pathway and the synthesis of pro-inflammatory cytokines.

Key Findings:

- Cytokine Inhibition: this compound effectively inhibited the release of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in activated immune cells .

- In Vivo Studies: In animal models, this compound reduced inflammation markers and pain associated with carrageenan-induced pleurisy .

Table 2: Anti-inflammatory Effects of this compound

| Study Type | Model Used | Key Inflammatory Markers Reduced |

|---|---|---|

| In Vitro | Human monocytes | IL-1β, IL-6 |

| In Vivo | Rat model | Prostaglandin E2 (PGE2) |

Anticancer Activity

Research indicates that this compound may also exhibit anticancer properties by inducing apoptosis in cancer cell lines.

Case Study:

In a study examining the effects of this compound on cancer cell lines, it was found that this compound treatment led to increased apoptosis in various cancer models, suggesting its potential as an anticancer agent .

Table 3: Apoptotic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | Treatment Concentration | % Apoptosis Induced |

|---|---|---|

| HL-60 | 50 μM | Significant |

| MCF-7 | 10-100 μM | Moderate |

Q & A

Q. What experimental models are commonly used to assess Arzanol’s antioxidant activity in keratinocytes?

- Methodological Answer: this compound’s antioxidant effects are evaluated using HaCaT keratinocytes exposed to H₂O₂-induced oxidative stress. Key assays include:

- H2DCFDA fluorescence assay to quantify intracellular ROS levels.

- TBARS assay to measure lipid peroxidation products like malondialdehyde (MDA).

- NucView® 488 and Mitoview™ 633 staining to assess apoptosis and mitochondrial membrane potential changes.

- Pre-treatment with this compound (e.g., 10–50 µM) followed by H₂O₂ exposure (e.g., 0.5 mM) for 6–24 hours. Statistical validation (ANOVA with post-hoc tests) ensures reproducibility .

Q. How does this compound inhibit inflammatory mediators at the molecular level?

- Methodological Answer: this compound acts as a dual inhibitor of 5-lipoxygenase (5-LO) and microsomal prostaglandin E₂ synthase-1 (mPGES-1) :

- Cell-free assays : Pre-incubate recombinant 5-LO (0.5 µg/ml) with ATP and this compound (1–10 µM) to measure inhibition of leukotriene (LT) biosynthesis.

- Cell-based assays : Use LPS-primed human neutrophils or A549 cells to evaluate PGE₂ suppression via mPGES-1 inhibition (IC₅₀ = 0.5–3 µM).

- In vivo validation : Administer this compound (3.6 mg/kg i.p.) in carrageenan-induced pleurisy models, quantifying exudate volume and inflammatory mediators (PGE₂, LTB₄) .

Q. What in vivo models are used to validate this compound’s anti-inflammatory efficacy?

- Methodological Answer: The carrageenan-induced rat pleurisy model is standard:

- Inject carrageenan (1% w/v) into the pleural cavity, followed by this compound administration.

- Measure exudate volume (59% reduction), inflammatory cell infiltration (48% reduction), and mediator levels (PGE₂: 47%; LTB₄: 31% reduction) at 4–6 hours post-treatment.

- Compare results to COX-2 inhibitors (e.g., celecoxib) for context .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across experimental models?

- Methodological Answer: Discrepancies arise from differences in assay conditions (cell-free vs. intact cells) and experimental variables :

- ATP concentration : Higher ATP in cell-free systems stabilizes 5-LO, altering this compound’s IC₅₀ (e.g., 5 µM in cell-free vs. 5 µM in neutrophils).

- Pre-incubation time : Extended pre-incubation (15–30 minutes) enhances this compound’s inhibitory effects in cell-based assays.

- Statistical rigor : Report mean ± SEM, specify p-values (e.g., p < 0.05), and use ANOVA with Tukey HSD post-hoc tests to ensure comparability .

Q. What methodological approaches are recommended for identifying this compound’s protein targets?

- Methodological Answer: Combine chemical proteomics with Drug Affinity Responsive Target Stability (DARTS) and affinity purification-mass spectrometry (AP-MS) :

- DARTS : Incubate this compound with cell lysates, then digest with pronase to stabilize target proteins (e.g., brain glycogen phosphorylase).

- AP-MS : Use biotinylated this compound analogs for pull-down assays, followed by LC-MS/MS to identify binding partners.

- Validate targets via siRNA knockdown or enzymatic activity assays .

Q. How should researchers design experiments to evaluate this compound’s role in autophagy modulation?

- Methodological Answer: Focus on mitochondrial dysfunction and autophagosome formation :

- High-throughput screening : Use GFP-LC3 reporter cells to quantify autophagosome accumulation.

- Mitochondrial depolarization : Measure ΔΨm via JC-1 staining or TMRM fluorescence.

- Western blotting : Assess LC3-II/LC3-I ratio and p62 degradation.

- Cytotoxicity assays : Combine this compound (e.g., 20–50 µM) with autophagy inhibitors (e.g., chloroquine) to clarify mechanism .

Q. What statistical considerations are critical when analyzing this compound’s dose-response effects in vitro?

- Methodological Answer: Adhere to analytical best practices :

- Precision : Report instrument-specific significant digits (e.g., IC₅₀ = 5.0 ± 0.3 µM, not 5 µM).

- Replicates : Use n ≥ 3 independent experiments.

- Data normalization : Express results as % inhibition relative to vehicle controls.

- Outlier analysis : Apply Grubbs’ test for exclusion criteria .

Methodological Tables

Q. Table 1. Key Assays for this compound’s Anti-Inflammatory Activity

Q. Table 2. Experimental Variables Affecting this compound’s IC₅₀

| Variable | Cell-Free Assay | Intact Cell Assay |

|---|---|---|

| ATP concentration | 1 mM (stabilizes 5-LO) | Endogenous levels |

| Pre-incubation time | 10 min | 15–30 min |

| IC₅₀ for 5-LO | 5 µM | 5 µM (neutrophils) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.